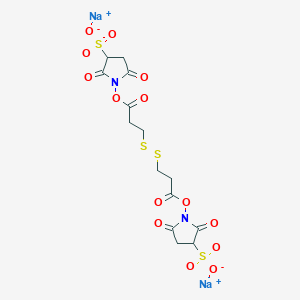
DTSSP Crosslinker (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DTSSP Crosslinker (disodium), also known as 3,3’-dithiobis(sulfosuccinimidyl propionate), is a water-soluble, thiol-cleavable, and primary amine-reactive crosslinker. It is widely used in biochemical research for crosslinking proteins and other molecules. The compound contains two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups that react with primary amines to form stable amide bonds, making it an essential tool for studying protein-protein interactions and creating bioconjugates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DTSSP Crosslinker (disodium) involves the reaction of 3,3’-dithiobis(propionic acid) with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dimethyl sulfoxide under mild conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of DTSSP Crosslinker (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, water-soluble form for commercial distribution .
化学反応の分析
Types of Reactions: DTSSP Crosslinker (disodium) primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS ester groups react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, reducing agents such as dithiothreitol or 2-mercaptoethanol.
Conditions: The reactions typically occur at pH 7-9 in aqueous buffers like phosphate-buffered saline or HEPES.
Major Products: The major products of these reactions are crosslinked proteins or other biomolecules, where the amide bonds formed between the primary amines and the sulfo-NHS ester groups stabilize the crosslinked structure .
科学的研究の応用
DTSSP Crosslinker (disodium) has a wide range of applications in scientific research:
Chemistry: Used for creating bioconjugates and studying molecular interactions.
Biology: Facilitates the study of protein-protein interactions, protein structure, and cell surface labeling.
Medicine: Employed in drug delivery systems and the development of therapeutic proteins.
Industry: Utilized in the production of biosensors and diagnostic assays .
作用機序
The mechanism of action of DTSSP Crosslinker (disodium) involves the formation of covalent amide bonds between the sulfo-NHS ester groups and primary amines on target molecules. This crosslinking stabilizes protein complexes and other biomolecular structures. The central disulfide bond in DTSSP can be cleaved by reducing agents, allowing for reversible crosslinking and the study of dynamic molecular interactions .
類似化合物との比較
DTSSP Crosslinker (disodium) is unique due to its water solubility and thiol-cleavable properties. Similar compounds include:
Disuccinimidyl suberate (DSS): A non-cleavable, water-insoluble crosslinker with similar amine-reactive properties.
Sulfo-NHS-LC-Biotin: A water-soluble, non-cleavable crosslinker used for biotinylation of proteins.
Sulfo-SMCC: A hetero-bifunctional crosslinker with amine and thiol-reactive groups, used for creating more complex bioconjugates.
DTSSP Crosslinker (disodium) stands out for its ability to be cleaved under reducing conditions, making it particularly useful for reversible crosslinking studies .
特性
IUPAC Name |
disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWWBWZHHSXBNC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O14S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B8027409.png)





![5-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8027459.png)




![8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027500.png)
![2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone](/img/structure/B8027514.png)
